molecular formula C23H16BrN3O6 B5363513 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B5363513
M. Wt: 510.3 g/mol
InChI Key: VKZVHHUYWDSWJR-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as BANBAN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By disrupting the formation of microtubules, this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to bind to DNA and RNA, suggesting potential applications in gene therapy and nucleic acid labeling.
Biochemical and Physiological Effects
In vitro studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while exhibiting minimal toxicity towards normal cells. This compound has also been shown to induce autophagy, a cellular process that promotes the degradation of damaged organelles and proteins. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high selectivity towards cancer cells, which makes it a promising candidate for targeted therapy. Additionally, this compound exhibits low toxicity towards normal cells, which reduces the risk of adverse effects. However, this compound has limited solubility in aqueous solutions, which can pose challenges in drug formulation and delivery.

Future Directions

There are several potential future directions for 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, this compound can be further investigated for its potential use in combination therapy with other anticancer agents. Furthermore, this compound can be explored for its applications in other fields of research, such as materials science and bioimaging.
Conclusion
This compound is a promising chemical compound with potential applications in medicinal chemistry, materials science, and biochemistry. Its unique properties and mechanism of action make it an attractive candidate for targeted therapy and drug delivery systems. Further research is needed to fully elucidate the potential of this compound and its derivatives in various fields of research.

Synthesis Methods

4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 2-bromo-4'-nitroacetophenone with 2-aminobenzoic acid, followed by acylation with acryloyl chloride. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in drug delivery systems and as a fluorescent probe for detecting biomolecules.

properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O6/c24-19-4-2-1-3-18(19)21(28)26-20(13-14-5-11-17(12-6-14)27(32)33)22(29)25-16-9-7-15(8-10-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZVHHUYWDSWJR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.